N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide
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Overview
Description
“N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are a part of the azole heterocycles, which also include imidazoles and oxazoles . They have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character
- N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, shows dynamic tautomerism and divalent N(I) character. This study reveals insights into the electron distribution, tautomeric preferences, and protonation energy of such compounds, which could be relevant for understanding the properties of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide (Bhatia, Malkhede, & Bharatam, 2013).
Antimicrobial Activity of Related Compounds
- Amido linked bis heterocycles, including thiazoles and imidazoles, have shown significant antimicrobial activity. This indicates the potential of this compound in antimicrobial applications (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).
Antiviral and Cytotoxic Agents
- Related compounds, such as 3,5-bis(arylidene)-4-piperidones, have been synthesized and screened for antiviral and antitumor activities. This suggests a potential application of this compound in similar fields (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Utilization in Pharmaceuticals and Agrochemicals
- Nitrogen-containing heterocyclic compounds, such as pyridine bases and thiazoles, are crucial in pharmaceuticals and agrochemicals due to their high biological activities. This context implies potential applications for this compound in these industries (Higasio & Shoji, 2001).
Antimicrobial Activity of Thiazolopyridines
- Studies on thiazolopyridines, including their antimicrobial activity, hint at the potential applications of similar compounds in combating microbial infections (El-Maghraby et al., 2002).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
The future directions for “N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide” and similar compounds could involve further development and optimization of these compounds for various applications. For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising direction .
Properties
IUPAC Name |
(E)-3-phenyl-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c27-21(9-8-17-5-2-1-3-6-17)24-19-10-13-26(14-11-19)22-25-20(16-28-22)18-7-4-12-23-15-18/h1-9,12,15-16,19H,10-11,13-14H2,(H,24,27)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFLYHAFMWBDTH-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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